molecular formula C29H20N2O5S B11580187 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11580187
M. Wt: 508.5 g/mol
InChI Key: HSHXYOSSZKZMAJ-UHFFFAOYSA-N
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Description

2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3-PHENOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a thiazole ring, a phenoxyphenyl group, and a chromeno-pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3-PHENOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the phenoxyphenyl group, and finally the construction of the chromeno-pyrrole framework. Common reagents and conditions include:

    Thiazole ring formation: Using acetyl and methyl substituents under acidic or basic conditions.

    Phenoxyphenyl group introduction: Via nucleophilic substitution reactions.

    Chromeno-pyrrole construction: Through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3-PHENOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of oxidized derivatives.

    Reduction: Producing reduced forms of the compound.

    Substitution: Where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: In the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3-PHENOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include:

    Binding to active sites: Inhibiting or activating enzyme functions.

    Interacting with receptors: Modulating signal transduction pathways.

    Intercalating with DNA: Affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3-PHENOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C29H20N2O5S

Molecular Weight

508.5 g/mol

IUPAC Name

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H20N2O5S/c1-16-27(17(2)32)37-29(30-16)31-24(18-9-8-12-20(15-18)35-19-10-4-3-5-11-19)23-25(33)21-13-6-7-14-22(21)36-26(23)28(31)34/h3-15,24H,1-2H3

InChI Key

HSHXYOSSZKZMAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC6=CC=CC=C6)C(=O)C

Origin of Product

United States

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